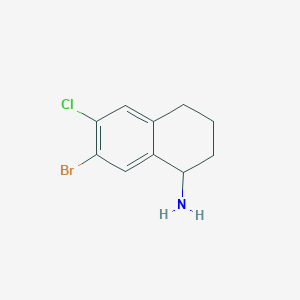
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is a chemical compound with a molecular formula of C7H12N2S It is a heterocyclic amine that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-1,3-thiazole with an appropriate alkylating agent. One common method is the alkylation of 2-amino-1,3-thiazole with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The amine group can also form ionic or covalent bonds with active sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- (1R)-1-(1,3-Thiazol-2-yl)propan-1-amine
Uniqueness
(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl group, which can influence its steric and electronic properties. This modification can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
473733-23-2 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,9H2,1-3H3/t6-/m0/s1 |
InChI Key |
XQEYTENTXIWKMQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=NC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B13043612.png)

![7-Methoxy-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B13043619.png)

![4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)

